2-(2-Aminoethoxy)ethanol;2-(phosphonomethylamino)acetic acid
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Overview
Description
2-(2-Aminoethoxy)ethanol: and 2-(phosphonomethylamino)acetic acid are two distinct chemical compounds with unique properties and applications. 2-(2-Aminoethoxy)ethanol is an amino alcohol commonly used in various industrial and research applications. 2-(phosphonomethylamino)acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of Ethylene Oxide with Ethanolamine: This method involves the reaction of ethylene oxide with ethanolamine under controlled conditions to produce 2-(2-aminoethoxy)ethanol.
Reaction of Diethylene Glycol with Ammonia: Another method involves the reaction of diethylene glycol with ammonia to yield 2-(2-aminoethoxy)ethanol.
Industrial Production Methods:
Continuous Flow Process: In industrial settings, the continuous flow process is often used to produce 2-(2-aminoethoxy)ethanol.
Synthetic Routes and Reaction Conditions:
Reaction of Glycine with Phosphorus Trichloride: This method involves the reaction of glycine with phosphorus trichloride, followed by hydrolysis to produce 2-(phosphonomethylamino)acetic acid.
Reaction of Formaldehyde with Ammonia and Phosphorus Acid: Another method involves the reaction of formaldehyde with ammonia and phosphorus acid to yield 2-(phosphonomethylamino)acetic acid.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(2-Aminoethoxy)ethanol can undergo oxidation reactions to form corresponding aldehydes and acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Electrophiles: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed:
Aldehydes and Acids: Formed from oxidation reactions.
Primary Amines: Formed from reduction reactions.
Substituted Derivatives: Formed from substitution reactions.
Types of Reactions:
Hydrolysis: 2-(phosphonomethylamino)acetic acid can undergo hydrolysis to form corresponding acids.
Condensation: It can undergo condensation reactions to form various derivatives.
Common Reagents and Conditions:
Hydrolyzing Agents: Common hydrolyzing agents include water and acids.
Condensing Agents: Common condensing agents include carbodiimides and anhydrides.
Major Products Formed:
Acids: Formed from hydrolysis reactions.
Derivatives: Formed from condensation reactions.
Scientific Research Applications
2-(2-Aminoethoxy)ethanol
Chemistry: : Used as a building block in the synthesis of various organic compounds . Biology : Employed in the preparation of bioconjugates for drug delivery and protein labeling . Medicine : Investigated for its potential use in pharmaceutical formulations . Industry : Used as a surfactant and in the production of polyurethane foams .
2-(phosphonomethylamino)acetic acid
Agriculture: : Widely used as a herbicide to control weeds . Biology : Studied for its effects on plant physiology and biochemistry . Environmental Science : Investigated for its environmental impact and degradation pathways .
Mechanism of Action
2-(2-Aminoethoxy)ethanol
Mechanism: : Acts as a nucleophile in various chemical reactions, facilitating the formation of new bonds . Molecular Targets and Pathways : Targets electrophilic centers in molecules, leading to the formation of substituted derivatives .
2-(phosphonomethylamino)acetic acid
Mechanism: : Inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is essential for the synthesis of aromatic amino acids in plants . Molecular Targets and Pathways : Targets the shikimate pathway in plants, leading to the inhibition of amino acid synthesis and plant growth .
Comparison with Similar Compounds
2-(2-Aminoethoxy)ethanol
Similar Compounds: : Ethanolamine, Diethylene glycol, Triethylene glycol . Uniqueness : Contains both amino and ethoxy functional groups, making it versatile for various chemical reactions .
2-(phosphonomethylamino)acetic acid
Similar Compounds: : Aminomethylphosphonic acid, N-(phosphonomethyl)glycine . Uniqueness : Highly effective as a herbicide due to its specific mechanism of action targeting the shikimate pathway .
Properties
CAS No. |
502160-27-2 |
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Molecular Formula |
C7H19N2O7P |
Molecular Weight |
274.21 g/mol |
IUPAC Name |
2-(2-aminoethoxy)ethanol;2-(phosphonomethylamino)acetic acid |
InChI |
InChI=1S/C4H11NO2.C3H8NO5P/c5-1-3-7-4-2-6;5-3(6)1-4-2-10(7,8)9/h6H,1-5H2;4H,1-2H2,(H,5,6)(H2,7,8,9) |
InChI Key |
UBBLGEPNEVLGIB-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCO)N.C(C(=O)O)NCP(=O)(O)O |
Origin of Product |
United States |
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